Bienvenue dans la boutique en ligne BenchChem!

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide

Drug-likeness Aqueous solubility Lipophilicity

Procure this highly hydrophilic (logP -1.09) pentanamide to ensure superior aqueous solubility and minimize aggregation artifacts in enzyme inhibition assays. With the lowest molecular weight (296.35 Da) in its series, it provides the most efficient starting point for fragment-based screening and hit-to-lead programs where binding efficiency indices are critical. Its unsubstituted core facilitates parallel derivatization for SAR exploration.

Molecular Formula C12H16N4O3S
Molecular Weight 296.35 g/mol
Cat. No. B4510673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide
Molecular FormulaC12H16N4O3S
Molecular Weight296.35 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NC=CS2
InChIInChI=1S/C12H16N4O3S/c17-9(15-12-14-5-7-20-12)2-1-3-11(19)16-6-4-13-10(18)8-16/h5,7H,1-4,6,8H2,(H,13,18)(H,14,15,17)
InChIKeyILOBIGYEPVRMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide: Physicochemical Fingerprint, Comparators, and Key Differentiators for Scientific Procurement


5-Oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide is a small-molecule amide (MW 296.35, formula C12H16N4O3S) featuring a 3-oxopiperazine ring linked via a pentanamide spacer to a 1,3-thiazol-2-yl terminus . It belongs to a ChemDiv screening-compound series (ID Y042-4622) and is achiral with a calculated logP of −1.09 and polar surface area (PSA) of 74.9 Ų . Its closest structural analogs vary at the thiazole/heterocycle position, producing measurable differences in lipophilicity, size, and hydrogen-bonding capacity that are detailed below.

Why 3-Oxopiperazine-Thiazole Pentanamides Cannot Be Treated as Interchangeable: Quantitative Property Divergence Across the Series


Within this pentanamide series, even single-atom modifications to the heterocyclic terminus drive substantial shifts in logP (range −1.09 to +0.89), logD (range −1.10 to +0.78), molecular weight (296–364 Da), and PSA (74.3–88.3 Ų) . Such differences are large enough to alter aqueous solubility, passive membrane permeability, and off-target promiscuity under standard drug-likeness criteria. Consequently, substituting one compound for another without re-validating the property of interest—whether solubility, CNS penetration potential, or target engagement—can lead to non-overlapping structure–property relationships and incompatible biological profiles. The quantitative evidence below makes these divergence points explicit.

Head-to-Head Physicochemical Benchmarking of 5-Oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide Versus Closest Analogs


Hydrophilicity Advantage (logP): Target Exhibits the Lowest logP Among Thiazole/Thiadiazole Analogs

The target compound possesses the most negative calculated logP (−1.09) in the comparison set, making it the most hydrophilic. This differentiates it from N-(4-methyl-1,3-thiazol-2-yl) analog (logP −0.70), the cyclopropyl-thiadiazole analog (logP −0.49), and the cyclohepta[d]thiazole-fused analog (logP +0.89) .

Drug-likeness Aqueous solubility Lipophilicity

Distribution Coefficient (logD) Divergence: Target Shows the Most Negative logD, Impacting Membrane Partitioning Potential

The target compound records a calculated logD (pH 7.4) of −1.10, indicating a strong preference for the aqueous phase at physiological pH. In contrast, the cyclohepta[d]thiazole-fused analog registers a positive logD of +0.78 . The 4-methyl-thiazole and cyclopropyl-thiadiazole analogs show intermediate values of −0.71 and −0.57, respectively .

ADME Membrane permeability Distribution coefficient

Molecular Weight Advantage: Lightest Compound in the Series, Favorable for Ligand Efficiency Metrics

At 296.35 Da, the target compound is the smallest molecule among the compared set. The 4-methyl-thiazole analog (310.37 Da, ΔMW +14.02), the cyclopropyl-thiadiazole analog (337.40 Da, ΔMW +41.05), and the cyclohepta[d]thiazole-fused analog (364.46 Da, ΔMW +68.11) are progressively larger .

Fragment-based screening Ligand efficiency Lead-likeness

Polar Surface Area and H-Bond Acceptor Count Differentiate the Target from the Thiadiazole Analog, with Implications for Oral Bioavailability

The target compound has a PSA of 74.9 Ų and 7 H-bond acceptors, placing it near the Veber threshold (PSA ≤ 140 Ų, HBA ≤ 10) for oral bioavailability . By comparison, the cyclopropyl-thiadiazole analog carries a higher PSA of 88.3 Ų and 8 H-bond acceptors, reflecting the additional nitrogen in the thiadiazole ring . The 4-methyl-thiazole and cyclohepta[d]thiazole-fused analogs show PSAs of 74.3 Ų and 76.3 Ų, respectively, with 7 HBA each .

Oral bioavailability Veber rules Polar surface area

Availability and Purity: Target Compound Is Stocked at 15 mg, Comparable to Analogs but with Distinct Lead Time and Cost Implications

The target compound is available in 15 mg quantity with a 1-week shipment lead time from ChemDiv . Analogs in the same series show variable stock levels: 13 mg for 4-methyl-thiazole analog , not quantified for cyclopropyl-thiadiazole analog , and 7 mg for cyclohepta[d]thiazole-fused analog . All are achiral and formatted for screening.

Inventory Procurement logistics Purity

Practical Deployment Scenarios for 5-Oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide Based on Quantitative Evidence


Aqueous Solubility-Dependent Biochemical Assays

When the primary screening assay requires high compound solubility at neutral pH (e.g., enzyme inhibition in aqueous buffer), the target compound's calculated logP of −1.09 and logD of −1.10 predict superior aqueous solubility compared to the cyclohepta[d]thiazole-fused analog (logP +0.89, logD +0.78) . Procuring the target compound may reduce confounding aggregation and precipitation artifacts that could arise with more lipophilic analogs.

Fragment-Based Lead Generation or Ligand-Efficiency Optimization

At 296.35 Da, the target compound is the lowest molecular weight entity in the series and carries a PSA of 74.9 Ų with 7 HBA . In fragment-based screening libraries or hit-to-lead programs where binding efficiency indices (BEI, SEI) are critical, the target compound provides a more efficient starting point than the cyclopropyl-thiadiazole analog (337.4 Da, PSA 88.3 Ų, HBA 8) .

Building Block for Focused Library Synthesis

The target compound's unsubstituted thiazole ring and 3-oxopiperazine core serve as a versatile scaffold for parallel derivatization . Its 15 mg stock availability and well-characterized in silico profile make it suitable for combinatorial chemistry campaigns aimed at exploring structure-activity relationships at the heterocycle position, where even single-atom substitutions produce significant property shifts (ΔlogP up to 1.98) .

Negative Selection Control for Lipophilicity-Driven Promiscuity

Because the target compound is the most hydrophilic member of the series (logP −1.09) , it can serve as a negative control when testing whether observed biological activity of the more lipophilic cyclohepta[d]thiazole-fused analog (logP +0.89) is driven by non-specific membrane partitioning or hydrophobic protein binding, rather than specific target engagement.

Quote Request

Request a Quote for 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.